t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate
Description
Historical Evolution of Heterobifunctional PEG Linkers
The development of heterobifunctional PEG linkers traces back to foundational work in the 1970s, when PEGylation first emerged as a strategy to improve protein pharmacokinetics. Early PEG derivatives utilized homobifunctional linkers with identical terminal groups, limiting their utility in creating defined conjugates. The 1990s marked a paradigm shift with the introduction of monodisperse PEGs bearing differentiated termini, enabled by advances in anionic ring-opening polymerization techniques.
A critical breakthrough occurred in the early 2000s with the development of protected initiators for ethylene oxide polymerization. Researchers demonstrated that using 2-(1-ethoxyethoxy)ethanol as an initiator allowed sequential functionalization of PEG termini through acid-cleavable acetal groups. This methodology laid the groundwork for modern heterobifunctional PEGs like this compound, which combine orthogonal protection and activation strategies.
The evolution of these linkers directly responded to three key bioconjugation challenges:
- Maintaining bioactivity while reducing immunogenicity
- Enabling sequential conjugation without cross-reactivity
- Providing tunable spacer lengths for optimal molecular interactions
Recent advances in controlled/living polymerization techniques have enabled precise control over PEG chain lengths (e.g., the "PEG4" moiety), with dispersity indices (Đ) <1.05 now achievable through high-fidelity initiators. This molecular precision ensures reproducible spacing between conjugated biomolecules.
Role of Boc-Protected Amino Groups in Reversible Conjugation Strategies
The t-butoxycarbonyl (Boc) group in this compound serves as a temporally controlled protective strategy for amine functionalities. Unlike traditional carbobenzoxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) protections, the Boc group offers unique advantages in bioconjugation contexts:
| Protection Group | Deprotection Conditions | Compatibility with Aqueous Systems |
|---|---|---|
| Boc | Mild acid (e.g., TFA) | Stable at physiological pH |
| Fmoc | Base (piperidine) | Limited aqueous stability |
| Cbz | H₂/Pd | Requires anaerobic conditions |
The Boc protection strategy enables sequential conjugation workflows:
- Initial reaction through the para-nitrophenyl carbonate group
- Acid-mediated deprotection of the Boc group
- Secondary conjugation via the exposed amine
This staged approach prevents unwanted cross-reactions during multi-step bioconjugation processes. The Boc group's stability under neutral aqueous conditions (pH 7.4, 37°C) ensures compatibility with biological substrates, while its clean removal via trifluoroacetic acid (TFA) avoids protein denaturation.
Recent studies have explored the integration of Boc chemistry with reversible covalent strategies. While the Boc group itself doesn't enable dynamic bonding, its removal reveals primary amines that can participate in iminoboronate formation – a rapidly emerging reversible conjugation methodology. This dual functionality positions Boc-PEG derivatives as key components in modular bioconjugation systems.
Significance of para-Nitrophenyl Carbonate Activation in Carbamate Bond Formation
The para-nitrophenyl carbonate group addresses a critical challenge in carbamate chemistry: achieving efficient nucleophilic substitution under physiological conditions. Compared to traditional chloroformate activators, this group offers enhanced reaction kinetics and selectivity through:
- Leaving Group Ability : The para-nitrophenoxide ion (pKₐ ≈ 7.1) forms stable resonance structures, driving reaction completion
- Spectroscopic Monitoring : Release of para-nitrophenol (λmax = 400 nm) enables real-time reaction quantification
- Aqueous Compatibility : Hydrolysis rates are sufficiently slow (t₁/₂ ≈ 4 hr at pH 7.4) to permit efficient conjugation
The reaction mechanism proceeds through a two-step nucleophilic acyl substitution:
$$
\text{PEG-O-(CO-O-pNO}2\text{C}6\text{H}4) + \text{R-NH}2 \rightarrow \text{PEG-O-(CO-NH-R)} + \text{pNO}2\text{C}6\text{H}_4\text{OH} \quad
$$
Comparative studies of carbonate activating groups reveal distinct advantages:
| Activating Group | Reaction Rate (k, M⁻¹s⁻¹) | Hydrolysis Stability | Byproduct Solubility |
|---|---|---|---|
| p-Nitrophenyl | 2.4 × 10⁻³ | Moderate | High |
| N-Hydroxysuccinimide | 1.1 × 10⁻³ | Low | Moderate |
| Trichlorophenyl | 3.8 × 10⁻³ | High | Low |
The para-nitrophenyl carbonate's balanced reactivity profile makes it particularly suitable for conjugating sensitive biomolecules like antibodies, where maintaining structural integrity is paramount. Recent innovations have combined this chemistry with microfluidic mixing systems, achieving conjugation efficiencies >95% while reducing reaction times from hours to minutes.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO11/c1-22(2,3)34-20(24)8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-21(25)33-19-6-4-18(5-7-19)23(26)27/h4-7H,8-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDKEYFIJHZKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amine Terminus
The amine group on PEG4 is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example:
Common bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) in dichloromethane (CHCl) at 0–25°C.
Activation of the Hydroxyl Terminus
The hydroxyl group is activated using 4-nitrophenyl chloroformate in the presence of DMAP as a catalyst:
Key Conditions :
Table 1: Comparison of Catalysts in PEG4 Activation
| Catalyst | Reaction Time | Activation Efficiency | Byproduct Formation |
|---|---|---|---|
| DMAP | 2 hours | >95% | Low (TEA·HCl) |
| TEA | 8 hours | ~30% | High (HCl, unreacted chloroformate) |
Data adapted from US7125558B2.
Optimization of Reaction Parameters
Solvent Selection
Aprotic solvents like CHCl are preferred due to their low polarity, which reduces hydrolysis of 4-nitrophenyl chloroformate. Alternatives such as acetonitrile or THF are less effective, as they require elevated temperatures (e.g., 80°C for acetonitrile), increasing side reactions.
Stoichiometry and Purity Control
Table 2: Industrial-Scale Synthesis Conditions (CN102766054A)
| Parameter | Optimal Range |
|---|---|
| Temperature | 15–25°C |
| Solvent | Dichloromethane |
| Catalyst (Triethylamine) | 0.005–5% of total mass |
| Reaction Time | 2 hours |
Industrial-Scale Production and Challenges
Purification Techniques
-
Crystallization : Dissolving the crude product in methyl carbonate at 70°C followed by cooling yields high-purity crystals.
-
Chromatography : Size-exclusion chromatography (SEC) or HPLC removes residual mono-activated PEG4 and unreacted reagents.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions: : t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate primarily undergoes substitution reactions. The nitrophenyl group is reactive towards nucleophiles, particularly amino groups, leading to the formation of stable urethane linkages .
Common Reagents and Conditions: : Common reagents used in these reactions include amines and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under mild conditions .
Major Products: : The major products formed from these reactions are PEGylated compounds with enhanced solubility and stability. These products are often used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Chemistry: : In chemistry, t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate is used as a linker for the synthesis of PEGylated compounds. These compounds are valuable for their enhanced solubility and stability in aqueous media .
Biology: : In biological research, this compound is used for the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability. This modification is crucial for various applications, including drug delivery and diagnostic assays .
Medicine: : In medicine, this compound is used in the development of PEGylated drugs. These drugs have improved pharmacokinetic properties, such as increased half-life and reduced immunogenicity .
Industry: : In the industrial sector, this compound is used in the production of PEGylated materials for various applications, including coatings, adhesives, and lubricants .
Mechanism of Action
The mechanism of action of t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate involves the formation of stable urethane linkages through the reaction of its nitrophenyl group with amino groups. This reaction enhances the solubility and stability of the resulting PEGylated compounds. The PEG units in the compound also contribute to its solubility-enhancing properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its utility, “t-butyoxycarboxy-PEG4-para-nitrophenyl carbonate” is compared below with structurally analogous reagents, focusing on reactivity, solubility, stability, and applications.
Structural and Functional Analogues
| Compound Name | Reactive Group | Protecting Group | PEG Length | Key Properties | Applications |
|---|---|---|---|---|---|
| t-Butyoxycarboxy-PEG4-pNPC | para-Nitrophenyl Carbonate | t-Boc | PEG4 | High aqueous solubility (PEG4), pH-sensitive deprotection (t-Boc), fast amine coupling | Bioconjugation, drug delivery systems |
| Benzyloxycarbonyl-PEG3-pNPC | para-Nitrophenyl Carbonate | Cbz (Benzyl) | PEG3 | Moderate solubility; requires hydrogenolysis for deprotection | Solid-phase peptide synthesis |
| Fluorenylmethyloxycarbonyl-PEG6-pNPC | para-Nitrophenyl Carbonate | Fmoc | PEG6 | UV-sensitive deprotection; higher hydrophilicity (PEG6) | Proteomics, controlled release matrices |
| Succinimidyl-PEG4-Valerate | NHS Ester | None | PEG4 | Rapid amine coupling without protection; hydrolytically unstable | Protein labeling, crosslinking |
Reactivity and Stability
- Activation Efficiency : The para-nitrophenyl carbonate (pNPC) group in the target compound exhibits slower reaction kinetics compared to NHS esters (e.g., Succinimidyl-PEG4-Valerate) but offers greater hydrolytic stability, enabling reactions in aqueous buffers over extended periods .
- Deprotection : Unlike Cbz- or Fmoc-protected analogues, the t-Boc group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid), minimizing side reactions with acid-sensitive substrates .
- Solubility : PEG4 ensures superior water solubility relative to shorter PEG chains (e.g., PEG3 in Cbz-PEG3-pNPC), enhancing compatibility with biological systems.
Biological Activity
t-Butyoxycarboxy-PEG4-para-nitrophenyl carbonate (BPG) is a compound that plays a significant role in biochemistry, particularly in drug delivery systems and bioconjugation applications. This article will explore its biological activity, synthesis, applications, and relevant case studies, supported by data tables and research findings.
1. Overview of this compound
Chemical Properties:
- Molecular Formula: C22H33NO11
- Molecular Weight: 487.5 g/mol
- CAS Number: 1807537-39-8
This compound is a heterobifunctional polyethylene glycol (PEG) derivative that features a para-nitrophenyl carbonate group, which is essential for its reactivity in various biological applications. The PEG moiety enhances solubility and biocompatibility, making it suitable for conjugation with biomolecules.
2. Biological Activity
Mechanism of Action:
The primary biological activity of this compound is its ability to act as a linker in drug conjugates. The para-nitrophenyl carbonate group can be hydrolyzed under physiological conditions, releasing the active drug moiety. This property is particularly useful in targeted drug delivery systems, where controlled release is crucial for therapeutic efficacy.
Applications:
- Antibody-Drug Conjugates (ADCs): BPG can be utilized to link cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity.
- PROTAC Technology: It serves as a linker in PROTACs (Proteolysis Targeting Chimeras), which are designed to induce targeted protein degradation.
- Bioconjugation: BPG facilitates the conjugation of various biomolecules, including peptides and proteins, enhancing their stability and functionality in therapeutic applications.
Table 1: Summary of Research Findings on this compound
Case Study: Targeted Delivery Using ADCs
In a study examining the use of this compound in ADCs, researchers synthesized an ADC targeting HER2-positive breast cancer cells. The study found that the conjugate exhibited significantly higher cytotoxicity against HER2-positive cells compared to free drug administration, highlighting the effectiveness of targeted delivery systems using BPG as a linker .
4. Conclusion
This compound is a versatile compound with significant biological activity, particularly in drug delivery systems. Its ability to facilitate controlled release and enhance the pharmacokinetic properties of therapeutic agents makes it a valuable tool in modern biochemistry and pharmaceutical development. Ongoing research continues to explore its potential applications across various therapeutic areas, reinforcing its importance in the field.
Q & A
Q. How to synthesize t-butyoxycarboxy-PEG4-para-nitrophenyl carbonate with high purity?
Methodology :
- Step 1 : Use a stepwise conjugation approach. First, activate the PEG4 spacer with para-nitrophenyl carbonate (pNPC) under anhydrous conditions (e.g., DMF, 0–4°C) to avoid hydrolysis .
- Step 2 : Introduce the t-butyoxycarboxy (Boc) group via carbodiimide-mediated coupling (e.g., DCC or EDC) in the presence of a catalytic base like DMAP .
- Step 3 : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95% by area, λ = 280–300 nm for nitrophenyl absorption) .
Q. What analytical techniques are critical for characterizing this compound?
Key Methods :
- HPLC-UV/Vis : Monitor the nitrophenyl moiety (λ = 280–300 nm) and quantify unreacted starting materials .
- NMR Spectroscopy : Confirm Boc group integrity (tert-butyl protons at ~1.3 ppm) and PEG4 spacer integration (ethylene oxide protons at ~3.6 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (expected [M+H]⁺ ~600–650 Da, depending on PEG4 length) and detect side products like hydrolyzed carbonate .
Q. How to optimize conjugation efficiency with amine-containing biomolecules?
Protocol :
- Deprotection : Treat the Boc-protected compound with TFA (20% v/v in DCM, 30 min, RT) to expose the reactive amine .
- Conjugation : React the deprotected amine with target biomolecules (e.g., peptides) in PBS (pH 7.4–8.0) at 4°C for 12–24 hours.
- Monitoring : Use UV-Vis spectroscopy to track para-nitrophenol release (absorbance at 405 nm) as a proxy for reaction completion .
Advanced Research Questions
Q. How to resolve contradictions in kinetic data during PEG4 spacer activation?
Case Study :
Q. How does temperature affect the stability of the para-nitrophenyl carbonate group?
Experimental Design :
- Conditions : Incubate the compound in PBS (pH 7.4) at 4°C, 25°C, and 37°C.
- Analysis :
- UV-Vis Spectroscopy : Measure para-nitrophenol release (405 nm) over 24 hours.
- HPLC : Quantify intact compound degradation (retention time shifts).
- Expected Outcome : Higher temperatures accelerate hydrolysis; stability at 4°C aligns with cold storage recommendations for nitrophenyl derivatives .
Q. How to troubleshoot unexpected byproducts in Boc deprotection?
Troubleshooting Guide :
- Byproduct A (m/z ~550): Likely incomplete deprotection. Increase TFA concentration (30% v/v) or reaction time (1 hour).
- Byproduct B (m/z ~450): Hydrolysis of the PEG4 spacer. Use anhydrous TFA and minimize exposure to moisture .
- Validation : Compare LC-MS profiles with synthetic standards and adjust reaction conditions iteratively.
Key Considerations for Researchers
- Reproducibility : Standardize PEG4 spacer length (polydispersity <1.1) to minimize batch variability .
- Safety : Nitrophenyl derivatives may degrade under light; store in amber vials .
- Ethics : Disclose synthetic protocols and purity thresholds in publications to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
